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Compound of Interest

Compound Name: L-371,257

Cat. No.: B1673725 Get Quote

An In-depth Review of the Selective Oxytocin Receptor Antagonist with Molecular Formula

C28H33N3O6

This technical guide provides a comprehensive overview of L-371,257, a potent and selective

non-peptide antagonist of the oxytocin receptor. The document is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

pharmacology, mechanism of action, and experimental background of this compound.

Core Compound Properties
L-371,257 is a well-characterized molecule with the molecular formula C28H33N3O6 and a

molecular weight of approximately 507.58 g/mol [1]. It is recognized for its high affinity and

selectivity as a competitive antagonist of the oxytocin receptor (OTR)[2]. Notably, it also

exhibits high affinity for the vasopressin V1a receptor[2]. A key characteristic of L-371,257 is its

oral bioavailability and poor penetration of the blood-brain barrier, which confers peripheral

selectivity with minimal central nervous system side effects[1].

Table 1: Physicochemical and Pharmacological Properties of L-371,257
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Property Value Reference

Molecular Formula C28H33N3O6 [1]

Molecular Weight 507.58 g/mol [1]

IUPAC Name

1-[4-[(1-Acetyl-4-

piperidinyl)oxy]-2-

methoxybenzoyl]-4-(2-oxo-2H-

3,1-benzoxazin-1(4H)-

yl)piperidine

[1]

CAS Number 162042-44-6 [3]

Oxytocin Receptor (human) Ki 4.6 nM [3][4]

Oxytocin Receptor (rat uterine)

Ki
19 nM [2]

Vasopressin V1a Receptor (rat

liver) Ki
3.7 nM [2]

Functional Antagonism (pA2) 8.4 (isolated rat uterus) [3][4]

Oral Bioavailability Orally active [1][3]

Blood-Brain Barrier

Penetration
Poor [1]

Mechanism of Action and Signaling Pathway
L-371,257 exerts its pharmacological effects by competitively blocking the binding of oxytocin

to its receptor. The oxytocin receptor is a class I G-protein-coupled receptor (GPCR) that

primarily signals through the Gq/11 protein alpha subunit[5].

Upon activation by oxytocin, the Gq protein stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated

cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), are

central to the physiological responses induced by oxytocin, such as uterine muscle contraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8626846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8626846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8626846/
https://embryology.med.unsw.edu.au/embryology/index.php?title=File:Oxytocin_receptor_pathways.jpg
https://embryology.med.unsw.edu.au/embryology/index.php?title=File:Oxytocin_receptor_pathways.jpg
https://pubmed.ncbi.nlm.nih.gov/10579742/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radiolabeling_and_Use_of_Thr4_Gly7_Oxytocin_for_Oxytocin_Receptor_Studies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radiolabeling_and_Use_of_Thr4_Gly7_Oxytocin_for_Oxytocin_Receptor_Studies.pdf
https://embryology.med.unsw.edu.au/embryology/index.php?title=File:Oxytocin_receptor_pathways.jpg
https://pubmed.ncbi.nlm.nih.gov/10579742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8626846/
https://embryology.med.unsw.edu.au/embryology/index.php?title=File:Oxytocin_receptor_pathways.jpg
https://pmc.ncbi.nlm.nih.gov/articles/PMC8626846/
https://www.benchchem.com/product/b1673725?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10340620/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


By competitively inhibiting the initial binding of oxytocin, L-371,257 effectively blocks this entire

downstream signaling cascade.
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Figure 1: Oxytocin Receptor Signaling Pathway and Antagonism by L-371,257.

Experimental Protocols
Radioligand Binding Assay for Ki Determination
The inhibitory constant (Ki) of L-371,257 for the oxytocin receptor is determined through

competitive radioligand binding assays. A general protocol is outlined below, based on standard

methodologies.

Experimental Workflow:
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Figure 2: General Workflow for Radioligand Binding Assay.

Detailed Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or

recombinantly expressing the oxytocin receptor (e.g., human myometrium or CHO cells). The

tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes,

which are then resuspended in an appropriate assay buffer.

Binding Assay: In a multi-well plate, a constant concentration of a radiolabeled oxytocin

receptor ligand (e.g., [³H]oxytocin) is incubated with the membrane preparation in the
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presence of increasing concentrations of the unlabeled competitor, L-371,257.

Incubation: The reaction is incubated at a specific temperature (e.g., 22°C) for a set time

(e.g., 60 minutes) to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters. The filters are then washed with cold buffer to remove any unbound radioactivity.

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is

measured using a scintillation counter.

Data Analysis: The concentration of L-371,257 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

In Vitro Functional Assay for pA2 Determination
The functional antagonist activity of L-371,257 is quantified by its pA2 value, which is a

measure of the concentration of the antagonist that requires a doubling of the agonist

concentration to produce the same response. This is typically determined using an isolated

tissue bath assay.

Detailed Methodology:

Tissue Preparation: A segment of tissue that responds to oxytocin, such as the rat uterus, is

isolated and mounted in an organ bath containing a physiological salt solution, maintained at

37°C and aerated.

Isometric Tension Recording: The tissue is connected to an isometric force transducer to

record changes in muscle tension.

Agonist Dose-Response: A cumulative concentration-response curve to oxytocin is

generated to determine the baseline contractile response.

Antagonist Incubation: The tissue is then incubated with a fixed concentration of L-371,257
for a predetermined period.
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Shifted Dose-Response: A second cumulative concentration-response curve to oxytocin is

generated in the presence of L-371,257.

Data Analysis: The dose-response curves in the absence and presence of the antagonist are

plotted. The rightward shift in the oxytocin dose-response curve caused by L-371,257 is

used to calculate the pA2 value using a Schild plot analysis.

Synthesis of L-371,257
The synthesis of L-371,257 has been reported in the scientific literature. The following is a

summary of a potential synthetic route based on the initial discovery publication.

A detailed, step-by-step synthesis would be proprietary and is not fully available in the public

domain. The following is a generalized scheme based on the published chemical structure and

common organic synthesis reactions.

A plausible synthetic approach would involve the coupling of three key fragments: a substituted

benzoxazinone, a piperidine linker, and an N-acetyl-4-hydroxypiperidine moiety. The synthesis

would likely proceed through the formation of amide and ether linkages. For instance, the

piperidine linker could be acylated with a suitably activated benzoic acid derivative, followed by

the introduction of the N-acetyl-4-hydroxypiperidine via a nucleophilic substitution reaction.

In Vivo Studies
In vivo studies in animal models have been crucial in characterizing the pharmacological profile

of L-371,257. For example, its ability to inhibit oxytocin-induced uterine contractions has been

demonstrated in rats. In one study, systemic administration of L-371,257 at doses of 0.5 and

1.0 mg/kg via intraperitoneal injection was shown to stimulate weight gain in rats[2].

Conclusion
L-371,257 is a valuable pharmacological tool for studying the physiological roles of the oxytocin

receptor. Its characteristics as a potent, selective, and orally bioavailable antagonist with poor

blood-brain barrier penetration make it particularly useful for investigating the peripheral actions

of oxytocin. The data and protocols summarized in this guide provide a solid foundation for

researchers and drug development professionals working with this compound. Further
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investigation into its pharmacokinetic and pharmacodynamic properties will continue to

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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